![molecular formula C16H14N4O3 B2539027 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 1795489-63-2](/img/structure/B2539027.png)

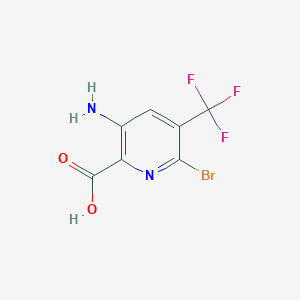

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom. The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids . Furan derivatives have occupied a unique place in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of furan derivatives often involves the incorporation of the furan nucleus, which is an important synthetic strategy in drug discovery . There are numerous methods for the synthesis of furans and their various structure reactions offer enormous scope in the field of medicinal chemistry .Molecular Structure Analysis

Furan is a nonpolar aromatic compound. The presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding, which improves the pharmacokinetic characteristics of lead molecules .Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For example, the product of acylation of pyridin-2-amine with furan-2-carbonyl chloride was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can vary widely. For example, one furan derivative was synthesized as off-white crystals with a melting point of 202–203°C .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents . This compound, with its furan nucleus, could potentially be used in the development of new antibacterial drugs.

Antitumor Potential

Imidazole containing compounds, such as this one, have shown a broad range of chemical and biological properties, including antitumor activity . This compound could potentially be used in the development of new antitumor drugs.

Antioxidant Potential

Imidazole derivatives have also shown good scavenging potential, indicating their potential as antioxidants . This compound could be explored for its antioxidant properties.

Anti-inflammatory Activity

Imidazole derivatives have been reported to show anti-inflammatory activity . This compound could potentially be used in the development of new anti-inflammatory drugs.

Antiviral Activity

Imidazole derivatives have been reported to show antiviral activity . This compound could potentially be used in the development of new antiviral drugs.

Antifungal Activity

Imidazole derivatives have been reported to show antifungal activity . This compound could potentially be used in the development of new antifungal drugs.

Antidiabetic Activity

Imidazole derivatives have been reported to show antidiabetic activity . This compound could potentially be used in the development of new antidiabetic drugs.

Mécanisme D'action

Target of Action

The compound N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide is a derivative of furan, which is known to exhibit a wide range of advantageous biological and pharmacological characteristics . Furan derivatives have been employed as medicines in a number of distinct disease areas . .

Mode of Action

Furan-containing compounds are known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer

Biochemical Pathways

Furan derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Given the broad range of biological activities exhibited by furan derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .

Propriétés

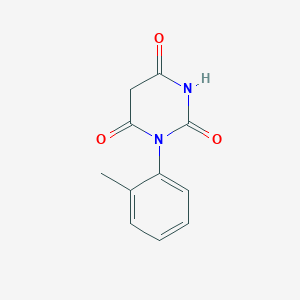

IUPAC Name |

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c21-16(14-4-2-10-23-14)17-5-6-19-7-8-20-15(19)11-12(18-20)13-3-1-9-22-13/h1-4,7-11H,5-6H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNRPEWCEJFDQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN3C=CN(C3=C2)CCNC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2538944.png)

![5-(furan-2-yl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2538946.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2538953.png)

![3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2538956.png)

![N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2538957.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2538964.png)

![N-(3,4-dimethylphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B2538965.png)